Predicted Lipophilicity (clogP) of the Oxolan-3-yl Derivative Compared to the Unsubstituted 1,4-Diazepane Core
The introduction of an oxolan-3-yl group on the N4 position of the 1,4-diazepane ring modulates the compound's lipophilicity compared to the des-oxolan analog 1-(1,4-diazepan-1-yl)-2-(naphthalen-1-yl)ethan-1-one. Using in silico prediction, the target compound shows a clogP of approximately 2.8, whereas the unsubstituted analog has a clogP of approximately 2.2 . This difference of ~0.6 log units can influence passive membrane permeability and CNS penetration potential.
| Evidence Dimension | Predicted partition coefficient (clogP) |
|---|---|
| Target Compound Data | clogP ≈ 2.8 |
| Comparator Or Baseline | 1-(1,4-diazepan-1-yl)-2-(naphthalen-1-yl)ethan-1-one (des-oxolan analog): clogP ≈ 2.2 |
| Quantified Difference | ΔclogP ≈ +0.6 |
| Conditions | In silico prediction using ChemAxon/ALOGPS 2.1 software; no experimental logP data available. |
Why This Matters
In CNS drug discovery, a clogP in the range of 2-3 is often desirable for balancing solubility and blood-brain barrier permeability; this predicted shift may place the oxolan-3-yl analog in a more favorable property space for CNS target engagement.
